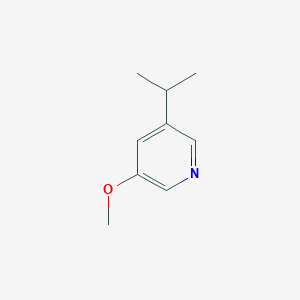
Methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate: is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazoles (CDI) .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydride (NaH) and alkyl halides
Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to form hydrogen bonds with target proteins, thereby inhibiting their function . For example, in its anticancer activity, the compound targets specific enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate can be compared with other similar compounds, such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is used as an insensitive energetic material and has been studied for its thermal stability and detonation performance.
5-Phenyl-1,3,4-oxadiazole-2-thiol: Known for its potential as an antimicrobial agent.
3-(4-Chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole: This compound has shown significant biological activity, including anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate |
InChI |
InChI=1S/C12H12N2O3/c1-16-11(15)8-7-10-13-12(17-14-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
XYYJWSPZLBMAHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NOC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


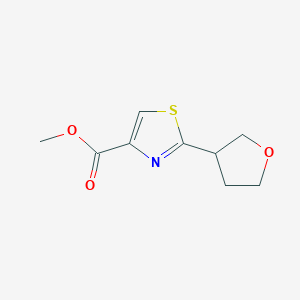

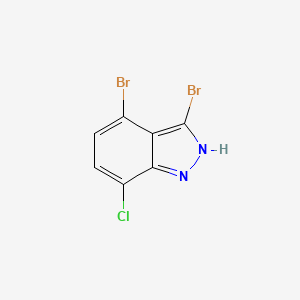
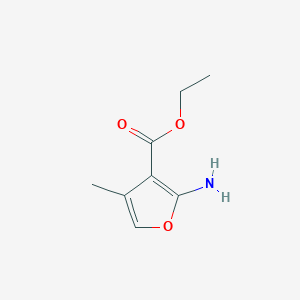
![2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde](/img/structure/B13674271.png)
![Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13674273.png)
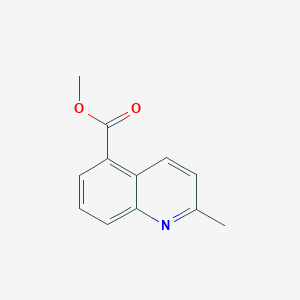
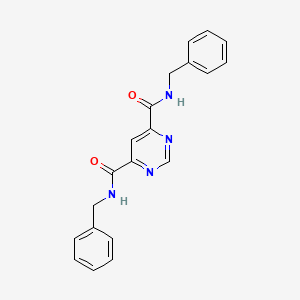
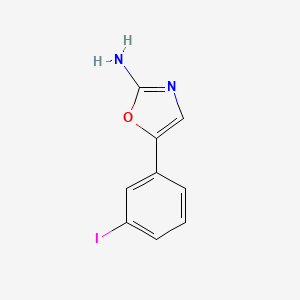
![6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13674289.png)

![5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B13674298.png)
![5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole](/img/structure/B13674308.png)
